molecular formula C10H13NO2 B039456 3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 112677-05-1

3-(Dimethylamino)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No. B039456
Key on ui cas rn: 112677-05-1
M. Wt: 179.22 g/mol
InChI Key: XWBWCQRTMKRLQZ-UHFFFAOYSA-N
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Patent
US04788195

Procedure details

A mixture of 37.24 g of 2-acetyl-5-methylfuran and 150 ml of N,N-dimethylformamide dimethylacetal was heated on a steam bath under an air condenser for 16.5 hours. The solvent was removed in vacuo and the residue taken up in dichloromethane and passed through a short column of magnesium silicate. The filtrate was evaporated on a steam bath with the addition of n-hexanes to a volume of 100-150 ml. Cooling with scratching gave 28.31 g of the desired compound, mp 123°-125° C.
Quantity
37.24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:5][C:6]([CH3:9])=[CH:7][CH:8]=1)(=[O:3])[CH3:2].CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>>[CH3:12][N:13]([CH3:15])[CH:14]=[CH:2][C:1]([C:4]1[O:5][C:6]([CH3:9])=[CH:7][CH:8]=1)=[O:3]

Inputs

Step One
Name
Quantity
37.24 g
Type
reactant
Smiles
C(C)(=O)C=1OC(=CC1)C
Name
Quantity
150 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath under an air condenser for 16.5 hours
Duration
16.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated on a steam bath with the addition of n-hexanes to a volume of 100-150 ml
TEMPERATURE
Type
TEMPERATURE
Details
Cooling

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C=1OC(=CC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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